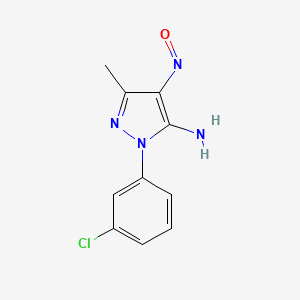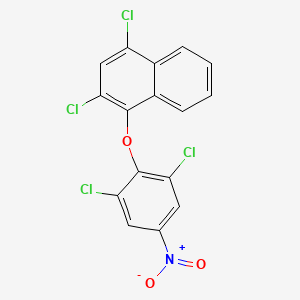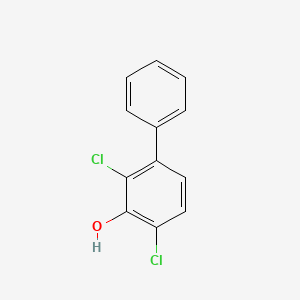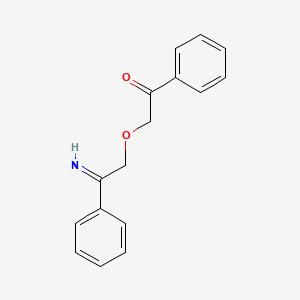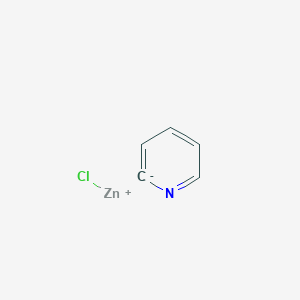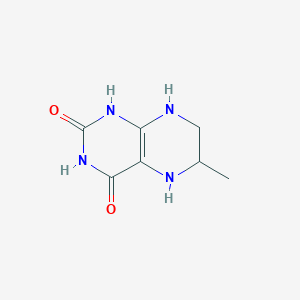
6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the class of pteridines, which are known for their biological significance, particularly in the context of cofactors and pigments in various organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the condensation of a guanidine derivative with a suitable diketone.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific temperature controls, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield more reduced forms of the compound.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pteridine derivative, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological systems, particularly in enzyme cofactors.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes where the compound acts as a cofactor, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative.
Folic Acid: A well-known pteridine derivative with significant biological importance.
Uniqueness
6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is unique due to its specific methylation pattern and tetrahydropteridine structure, which may confer distinct chemical and biological properties compared to other pteridines.
Propiedades
Número CAS |
83650-49-1 |
|---|---|
Fórmula molecular |
C7H10N4O2 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
6-methyl-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C7H10N4O2/c1-3-2-8-5-4(9-3)6(12)11-7(13)10-5/h3,9H,2H2,1H3,(H3,8,10,11,12,13) |
Clave InChI |
JWHNSXPWPYIOME-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C(N1)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


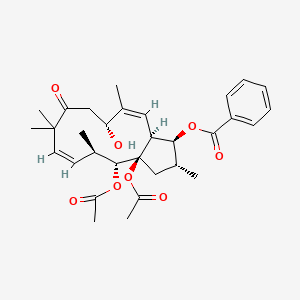
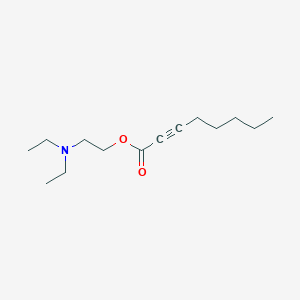
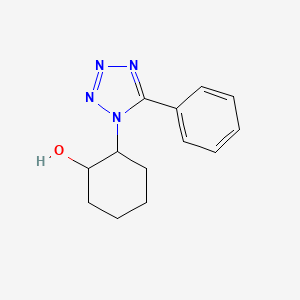
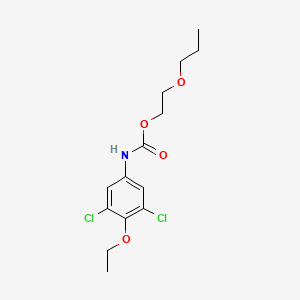
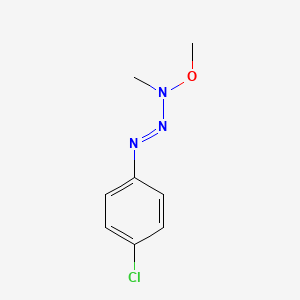
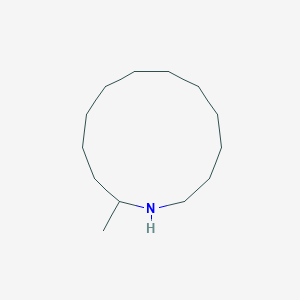
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
